Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the acylation step and acidic or basic conditions for the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline ring, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals and understanding biochemical pathways.
Mechanism of Action
The mechanism by which Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with proteins, influencing various biochemical pathways. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Octyl methoxycinnamate: An ester formed from methoxycinnamic acid and 2-ethylhexanol, commonly used in sunscreens.
2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside: A salidroside analogue with neuroprotective properties.
Uniqueness
Octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate stands out due to its unique combination of a quinoline ring and an octyl ester, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H31NO3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
octyl 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C26H31NO3/c1-4-5-6-7-8-9-17-30-26(28)23-18-24(20-13-15-21(29-3)16-14-20)27-25-19(2)11-10-12-22(23)25/h10-16,18H,4-9,17H2,1-3H3 |
InChI Key |
GKTSQVOCSTULAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C(C=CC=C12)C)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.